molecular formula C16H17ClN2O2 B1390931 N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide CAS No. 1020054-66-3

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide

Cat. No. B1390931
M. Wt: 304.77 g/mol
InChI Key: MRJYSYSOPKAATK-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role and uses in industry or research are also usually mentioned.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.



Molecular Structure Analysis

This involves discussing the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s structure.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including its reactivity and stability. The compound’s behavior under various conditions and with different reagents is also usually discussed.



Physical And Chemical Properties Analysis

This involves discussing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Anticonvulsant Studies :

    • Idris, Ayeni, and Sallau (2011) synthesized isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which include similar compounds to N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide. These compounds showed potent activity in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models in mice, suggesting their potential for use against generalized seizures. The study highlighted their safety and effectiveness compared to standard drugs like phenytoin and valproate (Idris, Ayeni, & Sallau, 2011).
  • Nonlinear Optical Materials :

    • Prabhu, Rao, Bhat, Upadyaya, and Inamdar (2001) reported the synthesis of N-(2-Chlorophenyl)-(1-Propanamide), a compound closely related to the one . They explored its potential as an organic electro-optic and nonlinear optical material. The material showed promising properties for applications in electro-optics and nonlinear optics, as evidenced by various spectroscopic and crystal growth techniques (Prabhu et al., 2001).
  • Synthesis and Characterization :

    • Manolov, Ivanov, Bojilov, and Kalinova (2022) synthesized N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, which shares a similar structure with N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide. Their study focused on the synthesis process and comprehensive characterization of the compound, providing valuable insights into its chemical properties (Manolov et al., 2022).
  • Antimicrobial Properties :

    • Baranovskyi, Symchak, Pokryshko, Klymnyuk, and Grishchuk (2018) conducted research on compounds like 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides. They tested these compounds for their antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Baranovskyi et al., 2018).
  • Antimalarial Lead Optimization :

    • Norcross et al. (2019) described the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, leading to compounds with low-nanomolar activity against malaria. This research demonstrates the potential application of similar structures in the development of new antimalarial drugs (Norcross et al., 2019).

Safety And Hazards

This involves detailing the compound’s safety profile, including its toxicity, flammability, and environmental impact. Proper handling and disposal methods are also usually discussed.


Future Directions

This involves discussing potential future research directions and applications for the compound. This could include potential uses in industry or medicine, or areas of its chemistry that require further exploration.


properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(3-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-4-3-5-13(8-10)21-11(2)16(20)19-12-6-7-14(17)15(18)9-12/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJYSYSOPKAATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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